

# thermodynamic properties of calcium aluminate phases

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An In-depth Technical Guide to the Thermodynamic Properties of Calcium Aluminate Phases

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Calcium aluminate**s are a class of ceramic materials synthesized by heating calcium oxide (CaO) and aluminum oxide (Al<sub>2</sub>O<sub>3</sub>) at high temperatures.[1] While traditionally central to the cement and refractory industries, their unique chemical and physical properties are attracting interest in advanced applications, including biomaterials and drug delivery.[2][3] The hydration, dissolution, and thermal stability of these materials are governed by their fundamental thermodynamic properties. For professionals in drug development and materials science, understanding these properties is critical for designing and predicting the behavior of **calcium aluminate**-based biomaterials, which could be used as bone cements, scaffolds, or carriers for therapeutic agents.

This guide provides a comprehensive overview of the core thermodynamic properties of key **calcium aluminate** phases, details the experimental protocols used for their determination, and illustrates the logical relationships and potential biological interactions of these materials.

## **Anhydrous and Hydrated Calcium Aluminate Phases**

The binary system of CaO-Al<sub>2</sub>O<sub>3</sub> contains several stable and metastable crystalline phases.[1] The nomenclature often uses "cement chemist notation" (CCN), where C = CaO and  $A = Al_2O_3$ .



[1]

#### Stable Anhydrous Phases:

- Tricalcium aluminate (C<sub>3</sub>A): 3CaO·Al<sub>2</sub>O<sub>3</sub>[1]
- Dodecacalcium hepta-aluminate (C12A7): 12CaO·7Al2O3 (also known as mayenite)[1]
- Monocalcium aluminate (CA): CaO·Al<sub>2</sub>O<sub>3</sub>[1]
- Monocalcium dialuminate (CA<sub>2</sub>): CaO·2Al<sub>2</sub>O<sub>3</sub>[1]
- Monocalcium hexa-aluminate (CA<sub>6</sub>): CaO·6Al<sub>2</sub>O<sub>3</sub>[1]

When these anhydrous phases react with water, they form various hydrated phases, which are often metastable and transform over time depending on temperature and water availability.[4] Key hydrated phases include CAH<sub>10</sub>, C<sub>2</sub>AH<sub>8</sub>, C<sub>3</sub>AH<sub>6</sub>, and gibbsite (AH<sub>3</sub>).[4] The formation and transformation of these hydrates are crucial for the setting and hardening of cements and for the in-vivo behavior of biomaterials.

## **Thermodynamic Properties**

The thermodynamic stability and reactivity of **calcium aluminate** phases are defined by their enthalpy of formation ( $\Delta H^{\circ}f$ ), standard entropy ( $S^{\circ}$ ), Gibbs free energy of formation ( $\Delta G^{\circ}f$ ), and heat capacity (Cp).

## **Enthalpy and Gibbs Free Energy of Formation**

The enthalpy of formation from the elements and from the constituent oxides provides a measure of the energetic stability of a compound. These values are typically determined using solution calorimetry.[5][6][7] The Gibbs free energy, which also accounts for entropy, indicates the spontaneity of formation.

Table 1: Thermodynamic Properties of Anhydrous Calcium Aluminate Phases at 298.15 K



Phase (Formula)	ΔH°f (from oxides, kJ·mol⁻¹)	ΔG°f (from oxides, 1200K, kJ·mol <sup>-1</sup> )	S° (J·mol⁻¹·K⁻¹)
C <sub>3</sub> A <b>(Ca<sub>3</sub>Al<sub>2</sub>O<sub>6</sub>)</b>	-	-	205.05 ± 0.8[8][9]
CA (CaAl <sub>2</sub> O <sub>4</sub> )	-	-	114.22 ± 0.8[8][9]
CA <sub>2</sub> (CaAl <sub>4</sub> O <sub>7</sub> )	-22.0 ± 2.6[7]	-38.3[10]	188.73 ± 0.8[8][9]

Note: A comprehensive and consistent set of values for  $\Delta H^{\circ}f$  and  $\Delta G^{\circ}f$  at standard temperature from the search results is limited; values are often derived from different experimental conditions and reference states. Data is presented as available in the cited literature.

#### **Heat Capacity (Cp)**

Heat capacity is the amount of heat required to raise a material's temperature by a given amount. It is a critical parameter for applications involving thermal energy storage or for understanding material behavior during thermal processing like sterilization.[2] Recent studies have highlighted that tricalcium aluminate (C<sub>3</sub>A) has a relatively high heat capacity, making it a candidate for thermal energy storage applications.[2] Heat capacity is typically measured using adiabatic, drop, or differential scanning calorimetry (DSC).[5][11]

Table 2: Thermodynamic Properties of Hydrated Calcium Aluminate Phases at 298.15 K

Phase (Formula)	ΔH°f (kJ·mol⁻¹)	S° (J·mol⁻¹·K⁻¹)	Cp (J·mol <sup>-1</sup> ·K <sup>-1</sup> )
Monocarbonate (3CaO·Al₂O₃·CaCO₃ ·10.7H₂O)	-8166.4 ± 7.7[6]	652.4 ± 2.2[6]	716.8 ± 3.6[6]
Monosulfate (3CaO·Al <sub>2</sub> O <sub>3</sub> ·CaSO <sub>4</sub> ·1 2H <sub>2</sub> O)	-	-	-

The heat of reaction for the conversion of monosulfate to trisulfate is -144.9 kJ/mol.[6][12]



## **Experimental Protocols**

The determination of thermodynamic data for ceramic materials requires specialized high-temperature techniques.[5][11][13][14]

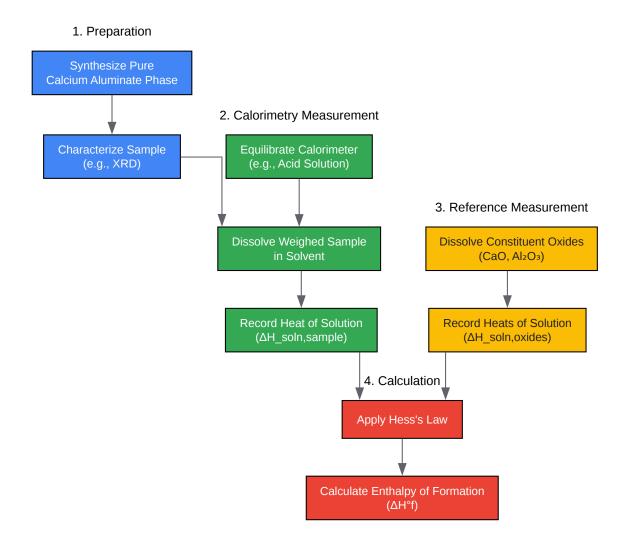
#### **Solution Calorimetry**

This is the primary method for determining the enthalpy of formation ( $\Delta H^{\circ}f$ ) of ceramic materials.[5][11] The principle relies on Hess's law. The heat of solution of the compound of interest and its constituent components (e.g., CaO and Al<sub>2</sub>O<sub>3</sub>) are measured in a strong acid or a high-temperature oxide melt.[6][7] The enthalpy of formation is then calculated from the difference in these measured heats.

#### Key Methodological Steps:

- Sample Preparation: Synthesis of the pure calcium aluminate phase is performed, often by repeated heating and grinding of stoichiometric mixtures of precursors like CaCO<sub>3</sub> and Al<sub>2</sub>O<sub>3</sub>.
   [7] Product purity is confirmed by X-ray diffraction (XRD).
- Calorimeter Setup: A high-precision calorimeter, such as an acid-solution calorimeter operating at near-ambient temperature or a high-temperature oxide-melt calorimeter (e.g., Calvet-type) operating at 700-1000 °C, is brought to thermal equilibrium.[6][13]
- Measurement: A precisely weighed sample is dropped into the solvent within the calorimeter,
   and the resulting temperature change (and thus heat effect) is meticulously recorded.
- Thermochemical Cycle: The process is repeated for the constituent oxides (or other reference materials). The enthalpy of formation is calculated by constructing a thermochemical cycle that combines the various heats of solution.[6]





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Workflow for determining enthalpy of formation using solution calorimetry.

## **Differential Scanning Calorimetry (DSC)**

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15][16] It is used to determine heat capacity, heats of phase transitions, and reaction enthalpies.[5][17][18]



#### Key Methodological Steps:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials (e.g., indium).
- Sample Preparation: A small, precisely weighed amount of the sample powder is sealed in a sample pan (e.g., aluminum, platinum). An empty pan is used as a reference.
- Thermal Program: The sample and reference are heated (or cooled) at a controlled, constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[4]
- Data Acquisition: The instrument records the differential heat flow between the sample and the reference. An endothermic process (like melting) results in a peak, while an exothermic process results in a valley (by convention).
- Data Analysis:
  - Heat Capacity (Cp): Determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.[19]
  - Phase Transitions: The temperature of a peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH trans).

#### Thermogravimetric Analysis (TGA)

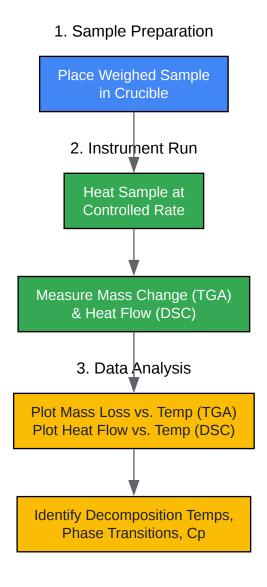
TGA measures the change in mass of a sample as a function of temperature or time.[15][20] It is particularly useful for studying decomposition and hydration/dehydration reactions, which are common in **calcium aluminate** systems.[4][21]

#### Key Methodological Steps:

- Instrument Setup: A high-precision balance is integrated with a furnace. The instrument is tared and calibrated.
- Sample Loading: A small amount of sample is placed in a crucible (e.g., platinum) suspended from the balance within the furnace.[20]



- Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., N<sub>2</sub> to prevent oxidation).[4]
- Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is typically plotted as percent mass loss vs. temperature. The first derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is maximal.[4]
- Data Analysis: The specific temperature ranges of mass loss are correlated with the
  decomposition of specific phases (e.g., loss of free water, dehydroxylation of hydrates,
  decarbonation).[21][22] The magnitude of the mass loss allows for the quantification of the
  decomposing phase.[4]





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Generalized workflow for Thermal Analysis (TGA/DSC).

## Phase Relationships and Potential Biological Interactions

The various **calcium aluminate** phases exist in equilibrium as described by the CaO-Al<sub>2</sub>O<sub>3</sub> phase diagram. The specific phase formed depends on the initial ratio of CaO to Al<sub>2</sub>O<sub>3</sub> and the thermal history.

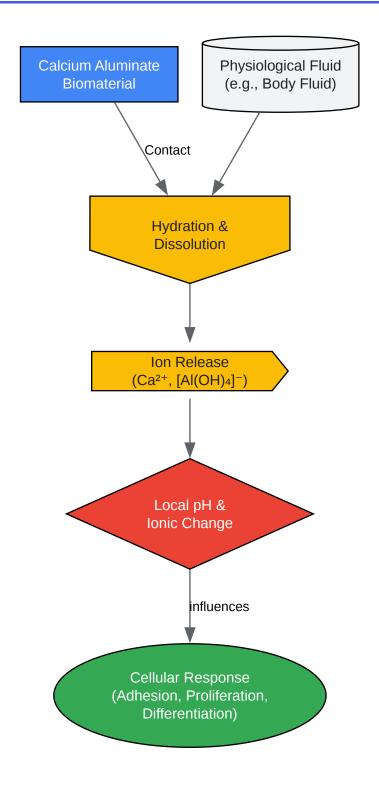


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Logical relationship of stable phases in the CaO-Al<sub>2</sub>O<sub>3</sub> system.

For biomaterial applications, the interaction of these phases with a biological environment is paramount. While not a classical signaling pathway, the material's hydration and dissolution cascade can initiate a series of events that influence cellular behavior. This can be conceptualized as a material-induced biological response pathway. Upon contact with physiological fluids, the material hydrates, leading to the release of calcium (Ca<sup>2+</sup>) and aluminate ([Al(OH)4]<sup>-</sup>) ions. This process alters the local pH and ionic concentration at the material-tissue interface, which can directly influence cell adhesion, proliferation, and differentiation, forming the basis of the material's biocompatibility and bioactivity.





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Conceptual pathway of calcium aluminate interaction in a biological environment.

#### Conclusion



The thermodynamic properties of **calcium aluminate** phases are fundamental to their synthesis, stability, and reactivity. Techniques such as solution calorimetry, DSC, and TGA provide the essential data—enthalpy, entropy, and heat capacity—needed to predict and control the behavior of these materials. For researchers in drug development and biomaterials, this data is invaluable for designing materials with tailored hydration kinetics, dissolution profiles, and thermal properties, ultimately enabling the development of novel and effective therapeutic systems.

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